![molecular formula C6H13Cl2N5O B2486095 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride CAS No. 2460749-69-1](/img/structure/B2486095.png)
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
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Overview
Description
Scientific Research Applications
- Application : EN300-26979414 has been investigated for its potential as an anticancer agent. Studies explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action .
- Application : EN300-26979414 has shown anti-inflammatory effects in preclinical studies. Researchers investigate its impact on inflammatory pathways, cytokine production, and immune responses .
- Application : EN300-26979414’s neuroprotective potential has been explored. Researchers study its impact on neuronal survival, oxidative stress, and neuroinflammation .
- Application : EN300-26979414 exhibits antibacterial properties against specific bacterial strains. Investigations focus on its mode of action and potential clinical applications .
- Application : Researchers use EN300-26979414 as a chemical probe to identify its protein targets. This information guides further studies and drug design .
- Application : EN300-26979414 serves as a valuable scaffold for SAR investigations. Researchers modify its structure to enhance desired properties .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Chemical Biology and Target Identification
Structure-Activity Relationship (SAR) Studies
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride, also known as EN300-26979414, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .
Mode of Action
EN300-26979414 interacts non-covalently with AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, respectively . This interaction inhibits the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The action of EN300-26979414 affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action at the synapse . The downstream effects include enhanced muscle movement, pain responses, and cognitive functions .
Pharmacokinetics
Based on the general properties of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have promising anti-proliferative effects against certain cancer cells . More research is needed to determine the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of EN300-26979414’s action primarily involve the modulation of cholinergic neurotransmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved muscle movement, pain responses, and cognitive functions .
properties
IUPAC Name |
5-piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-5-9-10-6(12-5)11-3-1-8-2-4-11;;/h8H,1-4H2,(H2,7,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBSABUAIHJDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2460749-69-1 |
Source
|
Record name | 5-(piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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